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Compound of Interest

Compound Name: EMD-132338

Cat. No.: B15604631 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of EMD-132338 (Tepotinib) in combination therapies against other

alternatives, supported by experimental data from clinical trials.

Tepotinib is a potent and highly selective oral inhibitor of the MET receptor tyrosine kinase.[1]

Aberrant MET signaling, often through gene amplification, is a known mechanism of acquired

resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-

small cell lung cancer (NSCLC).[2][3] This has led to the clinical investigation of Tepotinib in

combination with EGFR TKIs to overcome this resistance. This guide compares the efficacy

and safety of Tepotinib-based combination therapies with other MET inhibitor combinations in

similar patient populations.

Quantitative Data Summary
The following tables summarize the clinical trial data for Tepotinib and its alternatives in

combination therapies for MET-driven NSCLC, particularly in the context of EGFR TKI

resistance.
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Clinical
Trial

Combinatio
n Therapy

Patient
Population

Overall
Response
Rate (ORR)

Median
Progressio
n-Free
Survival
(PFS)

Median
Overall
Survival
(OS)

INSIGHT

(Phase II)[4]

[5][6]

Tepotinib +

Gefitinib

EGFR-

mutant, MET-

amplified

NSCLC with

acquired

resistance to

1st/2nd-gen

EGFR TKI

66.7% 16.6 months 37.3 months

INSIGHT 2

(Phase II)[7]

Tepotinib +

Osimertinib

EGFR-mutant

NSCLC with

acquired

resistance to

1st-line

osimertinib

due to MET

amplification

54.5% (in

patients with

≥9 months'

follow-up)

16.6 months

(from

INSIGHT

study with

gefitinib)

37.3 months

(from

INSIGHT

study with

gefitinib)
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Clinical
Trial

Combinatio
n Therapy

Patient
Population

Overall
Response
Rate (ORR)

Median
Progressio
n-Free
Survival
(PFS)

Median
Duration of
Response
(DoR)

Phase Ib/II

Study[8][9]

[10][11]

Capmatinib +

Gefitinib

EGFR-

mutant, MET-

dysregulated

NSCLC with

acquired

resistance to

EGFR TKI

47% (in

patients with

high MET

amplification,

GCN ≥ 6)

Not Reported Not Reported

SAVANNAH

(Phase II)[12]

[13][14][15]

[16]

Savolitinib +

Osimertinib

EGFR-

mutant, MET-

amplified/ove

rexpressed

NSCLC with

progression

on

osimertinib

56% 7.4 months

6.1 weeks

(median time

to response)

Phase I Trial

(NCT005851

95)[17]

Crizotinib

MET-

amplified

advanced

NSCLC

33% (in

patients with

high MET

amplification)

Not Reported 35 weeks

Co-MET

Study[18]
Crizotinib

Advanced

NSCLC with

high MET

gene copy

number (≥ 7)

40.0% 5.7 months 7.6 months

Table 3: Safety Profile of Tepotinib (from VISION Trial - Monotherapy)[19][20][21]
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Adverse Event (AE) Any Grade Grade ≥3

Peripheral Edema 67.7% 11.8%

Nausea 23.3% 0.6%

Diarrhea 22.7% 0.3%

Increased Blood Creatinine 22.0% 1.3%

Hypoalbuminemia 25.2% 3.8%

Increased Alanine

Aminotransferase (ALT)
14.1% 2.2%

Increased Aspartate

Aminotransferase (AST)
11.2% 1.9%

Increased Amylase 10.5% 1.9%

Note: Data for combination therapy safety profiles are often reported with high variability and

are dependent on the specific combination partner. The most common adverse events for

Capmatinib plus Gefitinib included nausea, peripheral edema, decreased appetite, and rash.

[11]

Experimental Protocols
Detailed experimental protocols for the cited clinical trials are crucial for the interpretation and

comparison of data. Below are key aspects of the methodologies employed in these studies.

MET Amplification Detection
Fluorescence In Situ Hybridization (FISH): This is considered the gold standard for detecting

gene amplification.[22][23] The criteria for MET amplification in clinical trials often involve a

MET gene copy number (GCN) of ≥5 or a MET/CEP7 ratio of ≥2.[5][7] However, different

studies may use slightly different cut-off values.[17][24]

Next-Generation Sequencing (NGS): NGS is increasingly used to assess MET amplification.

[22][23][25][26] While it offers the advantage of simultaneously detecting other genomic
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alterations, defining a standardized cut-off for amplification can be challenging, and its

sensitivity compared to FISH can vary.[23][26]

Patient Selection Criteria (General Overview)
Histologically confirmed advanced or metastatic NSCLC.

Documented activating EGFR mutation.

Acquired resistance to a prior EGFR TKI.

Evidence of MET amplification or overexpression, as determined by central laboratory testing

(FISH or IHC).[13][27]

ECOG performance status of 0 or 1.[27]

Efficacy and Safety Assessment
Tumor response is typically evaluated according to Response Evaluation Criteria in Solid

Tumors (RECIST) v1.1.[28]

Adverse events are graded according to the National Cancer Institute Common Terminology

Criteria for Adverse Events (NCI CTCAE).[20]
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Caption: EGFR TKI resistance pathway via MET amplification.
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Patient Stratification and Combination Therapy Workflow
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Caption: Workflow for patient selection and treatment.

Logical Relationship: Combination Therapy Rationale
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Rationale for MET and EGFR Inhibitor Combination
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Caption: Logic of combining MET and EGFR inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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